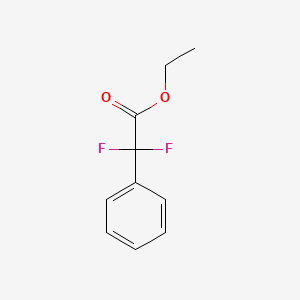

Ethyl 2,2-difluoro-2-phenylacetate

Description

Ethyl 2,2-difluoro-2-phenylacetate (CAS 2248-46-6, C₁₀H₁₀F₂O₂) is a fluorinated ester characterized by two fluorine atoms at the α-position of the carbonyl group and a phenyl substituent. This structure confers unique reactivity and physicochemical properties, including enhanced lipophilicity and stability compared to non-fluorinated analogs. It is a colorless to pale-yellow liquid with low water solubility but miscibility in organic solvents like dichloromethane and methanol . The compound serves as a critical intermediate in pharmaceutical synthesis, particularly for β₂-adrenergic receptor agonists like abediterol, and is utilized in catalytic hydrogenation and decarboxylative coupling reactions .

Properties

IUPAC Name |

ethyl 2,2-difluoro-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O2/c1-2-14-9(13)10(11,12)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCMSDCHUELUJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442729 | |

| Record name | ethyl 2,2-difluoro-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2248-46-6 | |

| Record name | ethyl 2,2-difluoro-2-phenylacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2,2-difluoro-2-phenylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2,2-difluoro-2-phenylacetate can be synthesized through several methods. One common approach involves the reaction of ethyl phenylacetate with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction typically proceeds at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. For example, a ruthenium-catalyzed hydrogenation process can be employed, where the reaction is carried out in a batch autoclave with sodium methoxide as a base .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2,2-difluoro-2-phenylacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like LiAlH4 and NaBH4 are used under anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of 2,2-difluoro-2-phenylacetic acid.

Reduction: Formation of 2,2-difluoro-2-phenylethanol.

Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,2-difluoro-2-phenylacetate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Industry: It is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-phenylacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Substituent Effects on the Phenyl Ring

Modifications to the phenyl ring significantly alter reactivity and applications. Key examples include:

Reactivity Insights :

- Electron-withdrawing groups (e.g., NO₂, Br) increase carbonyl electrophilicity, improving reactivity in nucleophilic substitution but may destabilize intermediates like hemiacetals during hydrogenation .

- Electron-donating groups (e.g., CH₃) reduce carbonyl reactivity, favoring kinetic stabilization of intermediates .

Ester Group Variations

Replacing the ethyl ester with other alkoxy groups impacts reaction pathways:

Catalytic Hydrogenation :

Under identical Ru-MACHO/NaOMe conditions, this compound exhibits lower conversion (kinetic control) compared to methyl trifluoroacetate, favoring hemiacetal intermediates. Aggressive conditions (higher temperature/pressure) are required to favor thermodynamic alcohol products .

Halogenated Derivatives

Halogen substituents (Cl, Br) introduce distinct reactivity and safety profiles:

Biological Activity

Ethyl 2,2-difluoro-2-phenylacetate (C10H10F2O2) is an organic compound characterized by its unique structure, which includes two fluorine atoms attached to the alpha carbon of the phenylacetate group. This configuration imparts distinct chemical properties, making it a subject of interest in various fields, particularly medicinal chemistry and green chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound exhibits biological activity through several mechanisms:

- Enzyme Interaction : The compound may inhibit specific enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity. This interaction can modulate signaling pathways involved in cell proliferation and apoptosis.

- Cellular Effects : Studies indicate that it can influence cellular functions such as gene expression and signaling pathways due to its fluorinated structure, which enhances stability and resistance to metabolic degradation.

Oncology Research

Recent studies have highlighted the potential of this compound in oncology, particularly in the context of non-small cell lung cancer (NSCLC):

- In Vitro Studies : In NSCLC cell lines, the compound demonstrated significant effects by inhibiting proliferation, migration, and invasion. It also induced cell cycle arrest and apoptosis.

- In Vivo Studies : In xenograft nude mice models, treatment with this compound resulted in reduced tumor growth, indicating its potential as an anti-cancer agent.

Green Chemistry

This compound has been utilized in the development of sustainable chemical reactions:

- Hydrogenation Protocols : Researchers developed a continuous flow Ru-MACHO hydrogenation protocol using this compound. The results showed over 99% conversion to the corresponding alcohol product with high selectivity .

Comparative Analysis with Similar Compounds

The biological activity and chemical properties of this compound can be compared to similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Ethyl Phenylacetate | Lacks fluorine atoms | Lower reactivity due to absence of fluorine |

| 2,2-Difluoro-2-phenylacetic Acid | Contains a carboxylic acid group instead of an ester | Altered properties affecting biological activity |

| Ethyl 2,2-difluoro-4-fluorophenoxyacetate | Additional fluorine substitution | Unique properties due to multiple fluorine atoms |

Case Studies and Research Findings

- Anti-Cancer Effects : A study explored the effects of ethyl 2,2-difluoro-2-(3-formylphenyl)acetate on NSCLC. The compound was shown to significantly inhibit malignant behaviors in vitro and prevent tumor growth in vivo.

- Chemical Absorbent Applications : In industrial chemistry contexts, this compound has been employed as a chemical absorbent during spills. Its use mitigates risks associated with hazardous materials.

- Kinetic Studies : Kinetic profiles were established for transesterification reactions involving this compound under various conditions. The compound achieved a conversion rate of 78.6% after 24 hours at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.